molecular formula C8H7ClO2 B154735 4-Chloro-3-methylbenzoic acid CAS No. 7697-29-2

4-Chloro-3-methylbenzoic acid

Cat. No.: B154735
CAS No.: 7697-29-2
M. Wt: 170.59 g/mol
InChI Key: MRUKIIWRMSYKML-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-methylbenzoic acid . For example, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other substances (e.g., drugs, food components) can influence its absorption and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methylbenzoic acid can be synthesized through a multi-step reaction process. One common method involves the following steps :

    Chlorination: 4-Chloro-m-xylene is chlorinated using tetrachloromethane and dibenzoyl peroxide.

    Bromination: The intermediate product is then brominated with N-bromo-succinimide.

    Oxidation: The final step involves oxidation using potassium permanganate in aqueous acetone.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various chlorinated and methylated benzoic acids.

Scientific Research Applications

4-Chloro-3-methylbenzoic acid is used in various scientific research applications :

    Chemistry: As a reactant in the synthesis of tipifarnib analogs, which are potential cancer drugs.

    Biology: Used in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing treatments for diseases such as Chagas disease.

    Industry: Utilized in the production of dyes and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-methylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and methyl groups on the benzene ring provides distinct chemical properties that are valuable in various synthetic and research contexts.

Properties

IUPAC Name

4-chloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUKIIWRMSYKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300473
Record name 4-Chloro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-29-2
Record name 4-Chloro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7697-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-m-toluic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-methylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137157
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-m-toluic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVZ2R7F8LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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